1-Bromobutan-2-amine

MAO-A Inhibition Enzyme Selectivity Neuropharmacology

1-Bromobutan-2-amine (C4H10BrN; MW: 152.03 g/mol) is a primary amine and a brominated derivative of butane, typically supplied as a 95% purity reagent. Its molecular structure features a butane backbone with both a nucleophilic amino group and an electrophilic bromine atom attached to the second carbon, which confers chiral properties as a racemic mixture.

Molecular Formula C4H10BrN
Molecular Weight 152.03 g/mol
Cat. No. B13150746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromobutan-2-amine
Molecular FormulaC4H10BrN
Molecular Weight152.03 g/mol
Structural Identifiers
SMILESCCC(CBr)N
InChIInChI=1S/C4H10BrN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3
InChIKeyZCYBVLZJPVXKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromobutan-2-amine: Procurement Specifications for a Chiral, Bifunctional Synthetic Intermediate


1-Bromobutan-2-amine (C4H10BrN; MW: 152.03 g/mol) is a primary amine and a brominated derivative of butane, typically supplied as a 95% purity reagent . Its molecular structure features a butane backbone with both a nucleophilic amino group and an electrophilic bromine atom attached to the second carbon, which confers chiral properties as a racemic mixture . This compound is primarily employed as a versatile bifunctional building block in organic synthesis and medicinal chemistry research, serving as a key intermediate for constructing more complex molecules through selective functionalization of either its amine or alkyl halide moieties [1].

Why 1-Bromobutan-2-amine Cannot Be Casually Replaced: Structure Dictates Function and Reactivity


Substituting 1-bromobutan-2-amine with a generic analog is scientifically unsound because minor structural variations, such as the positional isomerism of the bromine or the amine's substitution pattern, profoundly alter both the compound's fundamental physical properties and its biological interaction profile [1]. The specific placement of the primary amine on the second carbon and the bromine on the first carbon creates a unique chiral center and a distinct spatial arrangement of reactive groups that is not replicated in its regioisomers like 3-bromobutan-2-amine or 2-bromobutan-1-amine [2]. These seemingly subtle differences can result in completely different outcomes in key applications, such as divergent selectivity in enzyme inhibition assays or altered stereochemical outcomes in asymmetric synthesis, making direct substitution without rigorous re-validation a high-risk proposition for both chemical and biological workflows [3].

Quantitative Differentiation of 1-Bromobutan-2-amine: Evidence for Informed Procurement


1-Bromobutan-2-amine Demonstrates Potent and Selective Inhibition of MAO-A over MAO-B

1-Bromobutan-2-amine exhibits potent and highly selective inhibition of Monoamine Oxidase A (MAO-A) over MAO-B. This selectivity is a key differentiator from less selective or MAO-B preferring amines. In assays using bovine brain mitochondria, it inhibited MAO-A with an IC50 of 66 nM, while its IC50 for MAO-B was >5000-fold weaker at 360,000 nM (360 µM) [1].

MAO-A Inhibition Enzyme Selectivity Neuropharmacology BindingDB

1-Bromobutan-2-amine Exhibits Measurable but Modest Agonist Activity at Human TAAR1

The compound acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), a target of increasing interest in neuropsychiatric disorders. In a cAMP accumulation BRET assay using HEK293 cells expressing human TAAR1, 1-bromobutan-2-amine demonstrated an EC50 of 4,900 nM [1]. This places its potency in a moderate range, distinguishing it from more potent trace amines like β-phenylethylamine but confirming its ability to engage this specific receptor system.

TAAR1 Trace Amine Receptor GPCR Agonist Neuroscience

1-Bromobutan-2-amine Shows Enhanced Potency at Mouse TAAR1 Compared to Human TAAR1

A key differentiator for researchers planning in vivo studies is the compound's species-specific potency. While it is a moderate agonist at human TAAR1 (EC50 = 4,900 nM), it is approximately 2.7-fold more potent at the mouse ortholog (mTAAR1) with an EC50 of 1,800 nM [1]. This difference in potency should be a critical consideration for dose selection and interpretation in mouse models.

TAAR1 Species Selectivity Mouse TAAR1 In Vivo Model

Biological Activity of 1-Bromobutan-2-amine is Minimal at Off-Target Mouse TAAR5

The compound's interaction profile with the Trace Amine-Associated Receptor (TAAR) family is further defined by its minimal activity at mouse TAAR5, an olfactory receptor. In the same BRET assay system, it demonstrated negligible agonist activity at mTAAR5, with an EC50 > 10,000 nM [1]. This contrasts with its measurable activity at mTAAR1 (EC50 1,800 nM), indicating a degree of selectivity within the TAAR family.

TAAR5 Off-Target Selectivity Olfactory Receptor BindingDB

Positional Isomerism Dictates Reactivity: 1-Bromobutan-2-amine vs. 3-Bromobutan-2-amine

The synthetic utility of 1-bromobutan-2-amine is directly tied to its specific substitution pattern, which differs from its close analog, 3-bromobutan-2-amine. In 1-bromobutan-2-amine, the bromine is on a terminal primary carbon (C1) and the amine is on a secondary carbon (C2), creating a chiral center adjacent to a reactive alkyl halide. In contrast, 3-bromobutan-2-amine features the bromine on a secondary carbon (C3) and the amine on an adjacent secondary carbon (C2), resulting in a different steric environment and two chiral centers [1][2]. This structural distinction dictates their differing reactivities in SN2 reactions and their potential to form different heterocyclic scaffolds upon cyclization.

Structure-Activity Relationship SAR Regioisomer Comparison Synthetic Intermediate

Procurement Specification: 1-Bromobutan-2-amine is Supplied at 95% Purity for Research Use

Commercially, 1-bromobutan-2-amine is reliably sourced with a minimum purity specification of 95% . This defined purity level, confirmed by supplier quality assurance, provides a reproducible starting point for synthetic and biological experiments, differentiating it from less well-characterized or custom-synthesized batches. The compound is also designated for research and development use only, with explicit restrictions against use in food, drug, cosmetic, or consumer products .

Chemical Purity Procurement Specification Research Grade

Validated Research Applications for 1-Bromobutan-2-amine Based on Differential Evidence


As a Selective Chemical Probe for Monoamine Oxidase A (MAO-A) in Neuroscience Research

Due to its >5,400-fold selectivity for MAO-A (IC50 66 nM) over MAO-B (IC50 360 µM), 1-bromobutan-2-amine is a suitable tool compound for in vitro studies aimed at dissecting the specific role of MAO-A in serotonergic neurotransmission. Its use minimizes confounding results from concurrent MAO-B inhibition, a common pitfall with less selective amine-based inhibitors. Researchers can confidently employ this compound to validate MAO-A-dependent mechanisms without the need for complex genetic knockout models. [1]

As a Validated Starting Point for TAAR1-Targeted Medicinal Chemistry

With confirmed agonist activity at both human (EC50 4,900 nM) and mouse (EC50 1,800 nM) TAAR1, and minimal activity at the off-target mTAAR5 (EC50 > 10 µM), 1-bromobutan-2-amine represents a tractable chemical starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a 'scaffold' to synthesize derivatives and explore the chemical space around the brominated amine core, with the goal of improving potency and selectivity for TAAR1. Its known species-selectivity profile is particularly valuable for guiding lead optimization for subsequent in vivo studies. [2]

As a Chiral Bifunctional Building Block in Asymmetric Organic Synthesis

The unique structure of 1-bromobutan-2-amine, featuring a primary alkyl bromide and a primary amine on adjacent carbons, establishes it as a key chiral synthon. This arrangement, which differs fundamentally from its isomer 3-bromobutan-2-amine, provides a specific spatial orientation for building chiral aziridines, piperazines, and other nitrogen-containing heterocycles. It is the essential reagent for synthetic routes that require a chiral amine with a nucleophilic nitrogen and an electrophilic primary carbon in a 1,2-relationship. [3][4]

As a High-Purity Standard Reagent for Method Development and Reaction Optimization

The commercial availability of 1-bromobutan-2-amine at a standardized 95% purity provides a reliable and consistent material for developing and optimizing synthetic methods. This is particularly important for reactions sensitive to impurities, such as transition metal-catalyzed cross-couplings or stereoselective transformations. Using a product with a defined purity specification ensures that reaction outcomes are due to the intended methodology and not batch-to-batch variability in the starting material.

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